![molecular formula C12H16N2O3 B13833283 N-Acetyl-L-tyrosine methylamide](/img/structure/B13833283.png)
N-Acetyl-L-tyrosine methylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-tyrosine methylamide is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tyrosine molecule and a methylamide group at the carboxyl end. This compound is of interest due to its enhanced solubility and stability compared to L-tyrosine, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-L-tyrosine methylamide typically involves the acetylation of L-tyrosine followed by the introduction of the methylamide group. One common method involves using acetyl chloride in the presence of a base such as sodium hydroxide to acetylate L-tyrosine. The resulting N-acetyl-L-tyrosine is then reacted with methylamine to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of solvents like acetone and ethyl acetate for purification and crystallization is common to achieve high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-L-tyrosine methylamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-dopaquinone.
Reduction: It can be reduced to form N-acetyl-L-tyrosine.
Substitution: It can participate in substitution reactions where the acetyl or methylamide groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions
Major Products:
Oxidation: N-acetyl-dopaquinone.
Reduction: N-acetyl-L-tyrosine.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-tyrosine methylamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein modifications.
Wirkmechanismus
N-Acetyl-L-tyrosine methylamide exerts its effects primarily by being converted back into L-tyrosine in the body. L-tyrosine then undergoes a series of biochemical transformations to produce vital neurotransmitters:
Dopamine: Crucial for mood, motivation, and motor control.
Norepinephrine: Involved in attention, response actions, and stress.
Epinephrine: Important for the fight-or-flight response.
This cascade highlights the importance of this compound in maintaining catecholamine levels, which influence mental health, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-tyrosine: Similar in structure but lacks the methylamide group.
N-Acetyl-L-phenylalanine methylamide: Another derivative with a similar structure but different side chain.
N-Acetyl-L-tryptophan methylamide: Similar acetylated and methylamidated derivative of tryptophan
Uniqueness: N-Acetyl-L-tyrosine methylamide is unique due to its specific combination of acetylation and methylamidation, which enhances its solubility and stability compared to its parent compound, L-tyrosine, and other similar derivatives. This makes it particularly valuable in applications requiring high bioavailability and stability .
Eigenschaften
Molekularformel |
C12H16N2O3 |
---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15) |
InChI-Schlüssel |
KHRMBHFDICMQHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.